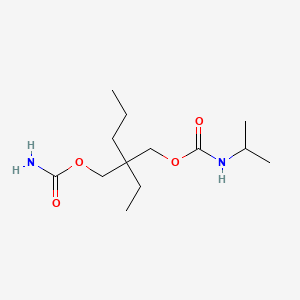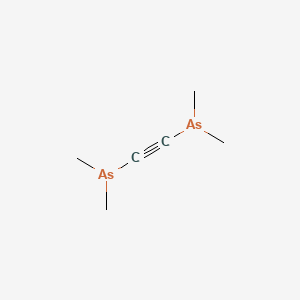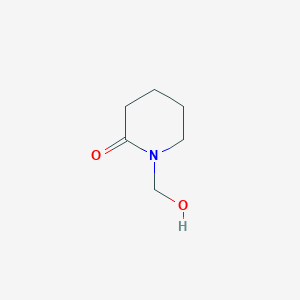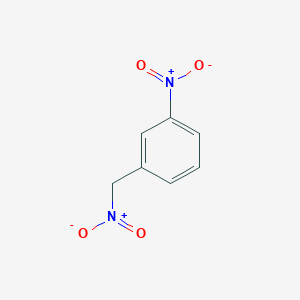
Methyl 3-methoxyhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxyhept-6-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a methoxy group and a double bond, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-methoxyhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve a high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of catalysts and controlled temperatures ensures a consistent and high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-methoxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides or amines
Major Products:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted esters
Aplicaciones Científicas De Investigación
Methyl 3-methoxyhept-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-methoxyhept-6-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.
Comparación Con Compuestos Similares
Methyl 3-(methylthio)propionate: Another ester with a similar structure but containing a methylthio group instead of a methoxy group.
Methyl 3-mercaptopropionate: Contains a mercapto group, offering different reactivity and applications.
Uniqueness: Methyl 3-methoxyhept-6-enoate is unique due to its combination of a methoxy group and a double bond, providing distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
25183-61-3 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 3-methoxyhept-6-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-8(11-2)7-9(10)12-3/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
MCAUBQIAYAPSTE-UHFFFAOYSA-N |
SMILES canónico |
COC(CCC=C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


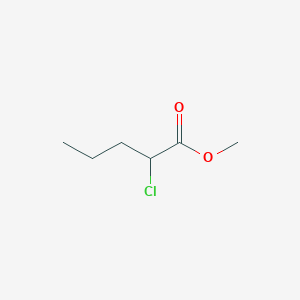
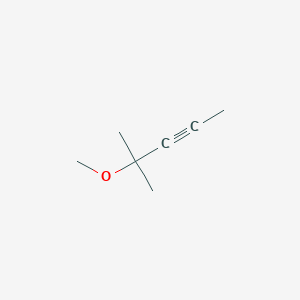
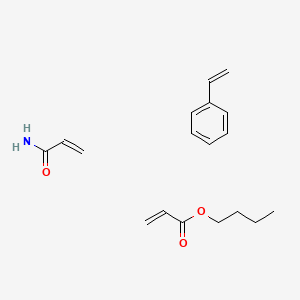
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
